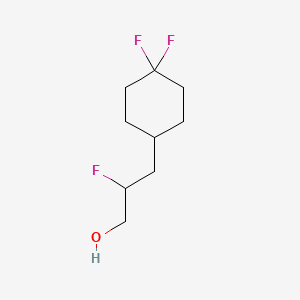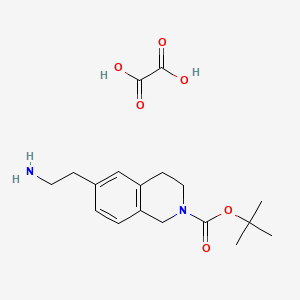![molecular formula C10H12F5NO2 B6610867 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid CAS No. 2866353-38-8](/img/structure/B6610867.png)
9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid is a specialized chemical compound with a unique structure that includes difluoro groups and a spirocyclic framework{5}.1{4}]nonane, trifluoroacetic acid. This compound is often used in scientific research and various industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid typically involves multi-step organic reactions{5}.1{4}]nonane, trifluoroacetic acid. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by fluorination to introduce the difluoro groups{5}.1{4}]nonane, trifluoroacetic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: : Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used and the specific reactions it undergoes.
Comparison with Similar Compounds
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can be compared with other similar compounds, such as 7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid . While both compounds share the difluoro and spirocyclic features, they differ in their ring sizes and substitution patterns, leading to different chemical and physical properties. The uniqueness of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid lies in its specific structure and reactivity, making it suitable for particular applications.
List of Similar Compounds
7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
9,9-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
7,7-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid
Properties
IUPAC Name |
9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKKLQBFTUMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)

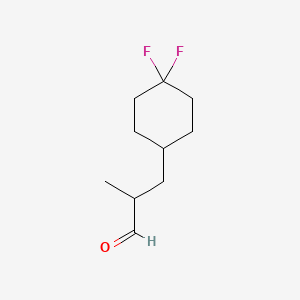
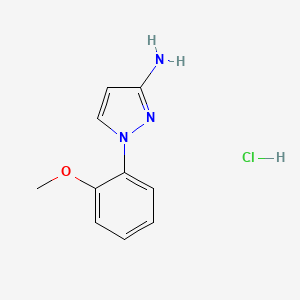
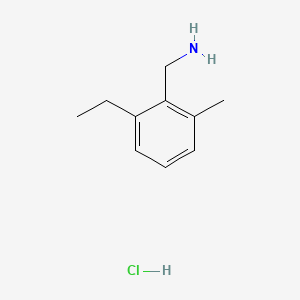
![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)
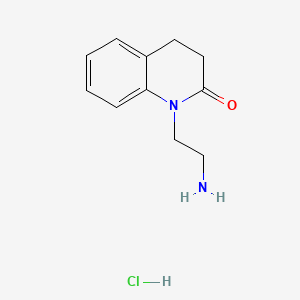
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)
